molecular formula C21H24O B14583980 1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol CAS No. 61515-20-6

1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol

Cat. No.: B14583980
CAS No.: 61515-20-6
M. Wt: 292.4 g/mol
InChI Key: DXTVSFZVOMZZKH-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of dimethyl and diphenyl groups adds to its chemical diversity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2,3-diphenylbicyclo[221]heptan-7-ol typically involves multiple steps, starting from simpler organic molecules One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield and purity. Large-scale production often requires the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism by which 1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, its potential anti-inflammatory effects may be due to its ability to inhibit certain enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol is unique due to its specific substitution pattern and the presence of both dimethyl and diphenyl groups. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

CAS No.

61515-20-6

Molecular Formula

C21H24O

Molecular Weight

292.4 g/mol

IUPAC Name

1,4-dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C21H24O/c1-20-13-14-21(2,19(20)22)18(16-11-7-4-8-12-16)17(20)15-9-5-3-6-10-15/h3-12,17-19,22H,13-14H2,1-2H3

InChI Key

DXTVSFZVOMZZKH-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1O)(C(C2C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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